![molecular formula C17H15NO3S B275936 3-(5-{[(2-Thienylmethyl)amino]methyl}-2-furyl)benzoic acid](/img/structure/B275936.png)
3-(5-{[(2-Thienylmethyl)amino]methyl}-2-furyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-{[(2-Thienylmethyl)amino]methyl}-2-furyl)benzoic acid, also known as TAK-242, is a small molecule inhibitor that selectively targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a transmembrane receptor that plays a crucial role in the innate immune response and is involved in the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). TAK-242 has been shown to have potential therapeutic applications in various inflammatory and infectious diseases.
Mécanisme D'action
3-(5-{[(2-Thienylmethyl)amino]methyl}-2-furyl)benzoic acid exerts its effects by selectively inhibiting TLR4 signaling. TLR4 activation leads to the activation of multiple downstream signaling pathways, including the NF-κB and MAPK pathways, which are involved in the production of pro-inflammatory cytokines and chemokines. 3-(5-{[(2-Thienylmethyl)amino]methyl}-2-furyl)benzoic acid binds to an intracellular domain of TLR4 and prevents the recruitment of adaptor proteins, thereby blocking downstream signaling.
Biochemical and Physiological Effects:
3-(5-{[(2-Thienylmethyl)amino]methyl}-2-furyl)benzoic acid has been shown to have several biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in response to TLR4 activation. In addition, 3-(5-{[(2-Thienylmethyl)amino]methyl}-2-furyl)benzoic acid has been shown to reduce the infiltration of immune cells into inflamed tissues and to prevent tissue damage in various disease models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-(5-{[(2-Thienylmethyl)amino]methyl}-2-furyl)benzoic acid is its selectivity for TLR4 signaling, which allows for a more specific targeting of the innate immune response. In addition, 3-(5-{[(2-Thienylmethyl)amino]methyl}-2-furyl)benzoic acid has been shown to have a good safety profile in preclinical and clinical studies. However, one of the limitations of 3-(5-{[(2-Thienylmethyl)amino]methyl}-2-furyl)benzoic acid is its relatively short half-life, which may require frequent dosing in some applications.
Orientations Futures
There are several potential future directions for the research and development of 3-(5-{[(2-Thienylmethyl)amino]methyl}-2-furyl)benzoic acid. One area of interest is the use of 3-(5-{[(2-Thienylmethyl)amino]methyl}-2-furyl)benzoic acid in combination with other therapies, such as antibiotics or immunomodulatory agents, for the treatment of infectious and inflammatory diseases. Another area of interest is the development of 3-(5-{[(2-Thienylmethyl)amino]methyl}-2-furyl)benzoic acid analogs with improved pharmacokinetic properties and efficacy. Finally, the use of 3-(5-{[(2-Thienylmethyl)amino]methyl}-2-furyl)benzoic acid in the treatment of other diseases, such as cancer and neurodegenerative disorders, is an area of active investigation.
Méthodes De Synthèse
The synthesis of 3-(5-{[(2-Thienylmethyl)amino]methyl}-2-furyl)benzoic acid involves several steps, including the reaction of 2-bromo-5-nitrobenzoic acid with 2-thiophenemethanamine, followed by reduction of the nitro group, and subsequent condensation with 2-furaldehyde. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Applications De Recherche Scientifique
3-(5-{[(2-Thienylmethyl)amino]methyl}-2-furyl)benzoic acid has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In animal models, 3-(5-{[(2-Thienylmethyl)amino]methyl}-2-furyl)benzoic acid has been shown to have a protective effect against lipopolysaccharide (LPS)-induced endotoxemia, sepsis, and acute lung injury. In addition, 3-(5-{[(2-Thienylmethyl)amino]methyl}-2-furyl)benzoic acid has been shown to have anti-inflammatory effects in various disease models, including rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis.
Propriétés
Formule moléculaire |
C17H15NO3S |
|---|---|
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
3-[5-[(thiophen-2-ylmethylamino)methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C17H15NO3S/c19-17(20)13-4-1-3-12(9-13)16-7-6-14(21-16)10-18-11-15-5-2-8-22-15/h1-9,18H,10-11H2,(H,19,20) |
Clé InChI |
HQALQPGKJKUPTF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)CNCC3=CC=CS3 |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)[O-])C2=CC=C(O2)C[NH2+]CC3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



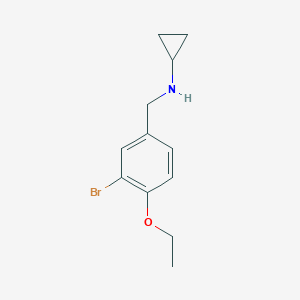
![4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B275856.png)
![4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B275857.png)
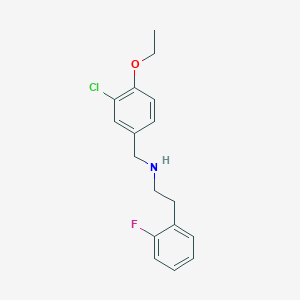
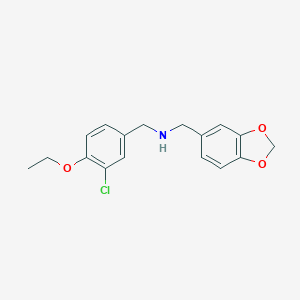

![1-{[4-(Benzyloxy)-3-bromobenzyl]amino}-2-propanol](/img/structure/B275864.png)

![N-[4-(benzyloxy)-3-chlorobenzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B275867.png)

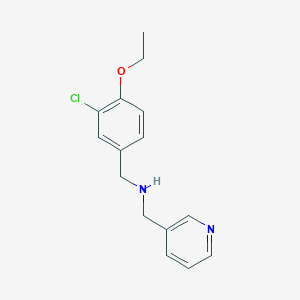
![4-{[(2-Phenylethyl)amino]methyl}benzoic acid](/img/structure/B275870.png)
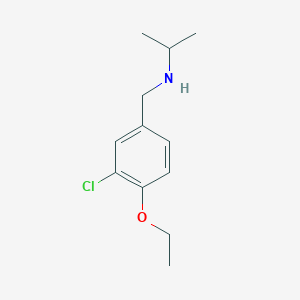
![1-{4-[5-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-2-furyl]phenyl}ethanol](/img/structure/B275876.png)